N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with an isopropyl group at the nitrogen atom and a benzamide moiety substituted with three methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Isopropyl Group: The indole ring is then substituted with an isopropyl group at the nitrogen atom using an alkylation reaction with isopropyl halide in the presence of a base such as sodium hydride.
Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the substituted indole to form the final product.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide: can be compared with other similar compounds, such as:
N-(1-methyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(1-ethyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide: Similar structure but with an ethyl group instead of an isopropyl group.
N-(1-isopropyl-1H-indol-4-yl)-3,4-dimethoxybenzamide: Similar structure but with one less methoxy group on the benzamide moiety.
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H24N2O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(1-propan-2-ylindol-4-yl)benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-13(2)23-10-9-15-16(7-6-8-17(15)23)22-21(24)14-11-18(25-3)20(27-5)19(12-14)26-4/h6-13H,1-5H3,(H,22,24) |
InChI Key |
MMJVPVCIAGKEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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